molecular formula C28H23ClF3N7O2 B607023 Debio 0617B CAS No. 1332329-27-7

Debio 0617B

Numéro de catalogue: B607023
Numéro CAS: 1332329-27-7
Poids moléculaire: 581.98
Clé InChI: FLJSOYXRJCMRAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Debio 0617B is a multi-kinase inhibitor that targets key kinases upstream of the STAT3 and STAT5 signaling pathways. It is primarily used in the treatment of acute myelogenous leukemia and various solid tumors. The compound has shown significant potential in reducing the maintenance and self-renewal of primary human acute myelogenous leukemia CD34+ stem/progenitor cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Debio 0617B involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions The exact synthetic route and reaction conditions are proprietary and not publicly disclosed

Industrial Production Methods

Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards. The compound is typically stored as a powder at -20°C for long-term stability .

Analyse Des Réactions Chimiques

Mechanistic Profile of Debio 0617B

This compound is a first-in-class kinase inhibitor designed to target phospho-STAT3 (pSTAT3) and phospho-STAT5 (pSTAT5) in solid tumors. Its activity arises from combined inhibition of:

  • JAK kinases (critical for STAT3/5 activation),
  • SRC family kinases (involved in oncogenic signaling),
  • ABL kinases (implicated in chemoresistance),
  • Class III/V receptor tyrosine kinases (RTKs) (e.g., CSF1R, KIT, FLT3) .

This multi-targeted approach disrupts pathways associated with tumor survival, metastasis, and immune evasion .

Key Findings

  • Dose-dependent inhibition of pSTAT3 : Observed in STAT3-activated carcinoma cell lines .
  • Antiproliferative activity : Potent growth inhibition in patient-derived tumor xenografts and cancer cell lines .
  • Synergy with EGFR inhibitors : Combined use with erlotinib enhanced STAT3 inhibition in non-small cell lung cancer models .

In Vivo Metastasis Model

In an orthotopic tumor model, this compound reduced:

  • Primary tumor weight by 60–70%,
  • Lung metastasis counts by 80–90% .

Limitations in Chemical Reaction Data

The search results lack details on:

  • Synthetic routes for this compound,
  • Degradation pathways under physiological conditions,
  • Metabolic transformations (e.g., cytochrome P450 interactions).

For chemical reaction data, consult specialized databases (e.g., SciFinder, Reaxys) or primary synthetic literature.

Recommendations for Further Research

To characterize this compound’s chemical reactivity, studies could explore:

  • Stability under varying pH/temperature ,
  • Photodegradation kinetics ,
  • Enzymatic metabolism in hepatic microsomes.

Applications De Recherche Scientifique

Efficacy in Solid Tumors

Debio 0617B has shown promising results in preclinical studies involving solid tumors. Key findings include:

  • Inhibition of Tumor Growth : In vitro studies demonstrated dose-dependent inhibition of pSTAT3 in carcinoma cell lines. In vivo, this compound inhibited tumor growth in mouse xenograft models .
  • Combination Therapy : The compound was tested alongside erlotinib, an EGFR inhibitor, enhancing its efficacy in non-small cell lung cancer models. This combination led to significant reductions in primary tumor weight and metastasis .

Applications in Acute Myelogenous Leukemia

In the context of acute myelogenous leukemia (AML), this compound has shown the ability to target leukemia stem cells (LSCs), which are resistant to conventional therapies:

  • Reduction of LSC Maintenance : Studies indicated that this compound reduced the self-renewal capacity of primary human AML CD34+ stem/progenitor cells both in vitro and through xenotransplantation experiments. This suggests a potential for long-term elimination of LSCs and prevention of relapse .
  • Prognostic Significance : The expression levels of pSTAT3 in AML blasts were identified as an independent prognostic factor for overall survival, highlighting the importance of targeting this pathway for therapeutic interventions .

Case Studies and Clinical Implications

Several case studies have documented the effectiveness of this compound across different cancer types:

Study Cancer Type Key Findings
Study 1Solid TumorsEffective inhibition of pSTAT3; synergistic effects with EGFR inhibitors .
Study 2Acute Myelogenous LeukemiaReduced maintenance of AML stem cells; potential for relapse prevention .

These findings underscore the compound's versatility and potential as a therapeutic agent across multiple malignancies.

Mécanisme D'action

Debio 0617B exerts its effects by inhibiting multiple kinases, including JAK, SRC, ABL, and class III/V receptor tyrosine kinases. This inhibition leads to the suppression of the STAT3 and STAT5 signaling pathways, which are crucial for the survival and proliferation of cancer cells. By blocking these pathways, this compound reduces the maintenance and self-renewal of leukemia stem cells and inhibits the growth of solid tumors .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Sunitinib: Another multi-kinase inhibitor used in cancer treatment.

    Quizartinib: A kinase inhibitor targeting FLT3, used in acute myelogenous leukemia.

    Dasatinib: Inhibits BCR-ABL and SRC family kinases, used in chronic myeloid leukemia.

    Ruxolitinib: A JAK1/2 inhibitor used in myelofibrosis and polycythemia vera

Uniqueness

Debio 0617B is unique in its ability to target multiple kinases simultaneously, providing a broader spectrum of activity against various cancers. Its combined inhibition of JAK, SRC, ABL, and class III/V receptor tyrosine kinases makes it a potent therapeutic agent with the potential to overcome resistance mechanisms seen with single kinase inhibitors .

Activité Biologique

Debio 0617B is a multi-kinase inhibitor that has garnered attention for its potential in treating various cancers, particularly those driven by aberrant signaling through the STAT3 and STAT5 pathways. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data that highlight its efficacy in preclinical models.

This compound functions primarily by inhibiting several key kinases involved in the activation of STAT3 and STAT5, which are critical in tumor survival, metastasis, and chemoresistance. The compound targets:

  • JAK (Janus Kinase)
  • SRC (a non-receptor tyrosine kinase)
  • ABL (a proto-oncogene tyrosine-protein kinase)
  • Class III/V receptor tyrosine kinases (RTKs)

This multi-target approach is designed to disrupt the signaling cascades that promote tumor growth and survival in various solid tumors.

In Vitro Efficacy

Research has demonstrated that this compound exhibits potent antiproliferative effects across a range of cancer cell lines. A study conducted on STAT3-activated carcinoma cell lines showed dose-dependent inhibition of phosphorylated STAT3 (pSTAT3), indicating its effectiveness in inhibiting the pathway responsible for cancer cell proliferation.

Table 1: In Vitro Antiproliferative Activity of this compound

Cell Line TypeIC50 (μmol/L)Mechanism of Action
Carcinoma0.01 - 30Inhibition of pSTAT3
AML CD34+Not specifiedInhibition of LSC self-renewal

In Vivo Efficacy

This compound has also shown significant efficacy in vivo, particularly in mouse xenograft models. For instance, when combined with the EGFR inhibitor erlotinib, this compound was able to enhance tumor growth inhibition in non-small cell lung cancer models. The combination therapy resulted in reduced primary tumor weights and metastatic counts.

Case Study: Non-Small Cell Lung Cancer Model

In a specific study involving an orthotopic tumor model, this compound was administered alongside erlotinib. The results indicated:

  • Significant reduction in tumor size.
  • Decreased metastasis to lung tissue.
  • Enhanced overall survival rates compared to controls.

Targeting Acute Myelogenous Leukemia (AML)

This compound has also been investigated for its effects on acute myelogenous leukemia (AML). Research indicates that it can reduce the maintenance and self-renewal capabilities of leukemia stem cells (LSCs), which are often resistant to conventional therapies.

Table 2: Effects on AML Stem/Progenitor Cells

TreatmentEffect on LSCsReference
This compoundLong-term elimination
Single TK InhibitorsNo significant effect

Propriétés

IUPAC Name

N-[4-chloro-3-[2-[4-(methylcarbamoyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClF3N7O2/c1-33-25(40)16-2-4-19(5-3-16)37-27-35-14-17-15-39(11-9-22(17)38-27)24-13-20(6-7-21(24)29)36-26(41)23-12-18(8-10-34-23)28(30,31)32/h2-8,10,12-14H,9,11,15H2,1H3,(H,33,40)(H,36,41)(H,35,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJSOYXRJCMRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C3CN(CCC3=N2)C4=C(C=CC(=C4)NC(=O)C5=NC=CC(=C5)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClF3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes Debio 0617B unique in its targeting of STAT3 signaling compared to other kinase inhibitors?

A: Unlike many kinase inhibitors that focus on a single target, this compound demonstrates a multi-kinase inhibitory profile. It simultaneously inhibits key kinases upstream of STAT3 and STAT5, including JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTKs). [, ] This combined inhibition results in a more potent and potentially more durable blockade of the STAT3/STAT5 signaling pathways, which are often implicated in tumor survival, metastasis, and drug resistance. [, ] This multi-targeted approach could offer advantages over single-target inhibitors by potentially overcoming resistance mechanisms and achieving greater efficacy in targeting STAT3-driven cancers.

Q2: How does this compound impact both solid tumors and hematological malignancies?

A: this compound demonstrates efficacy in preclinical models of both solid tumors and hematological malignancies. In solid tumors, this compound exhibited in vitro and in vivo efficacy against a variety of cancer types, including non-small cell lung cancer. [] It effectively inhibited tumor growth in xenograft models and demonstrated synergistic activity when combined with the EGFR inhibitor erlotinib. [] Additionally, this compound effectively reduced the number of metastases in an orthotopic tumor model, highlighting its potential in targeting metastatic disease. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.